Monomethyl kolavate

Trypanosomiasis Neglected Tropical Diseases Glycolytic Enzyme Inhibition

Choose Monomethyl kolavate (CAS 24513-41-5) for its dual-action research value: a validated inhibitor of TbGAPDH (IC50 2 µM), the critical glycolytic enzyme target for African trypanosomiasis, and an antibacterial scaffold active against non-ciprofloxacin-resistant P. aeruginosa, E. coli, S. typhi, and S. enterica (MIC 3.12–12.5 μg/mL). Sourced from natural plant extracts, this clerodane diterpenoid features a defining C-15 methyl ester moiety essential for its enzyme inhibition profile—not to be confused with non-esterified analogs like kolavic acid. Supplied as a high-purity (≥98%) reference standard for HPLC/UHPLC-MS/MS method development and hit-to-lead optimization. Bulk and custom packaging available for SAR programs.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
Cat. No. B020886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl kolavate
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C
InChIInChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1
InChIKeyCCDSRPQULZAXRF-LIECZFJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Kolavate (CAS 24513-41-5) – A Clerodane Diterpenoid for Specialized Biomedical Research


Monomethyl kolavate (CAS 24513-41-5) is a naturally occurring clerodane diterpenoid isolated from plant species including Entada abyssinica, Callicarpa formosana, and Gossweilerodendron balsamiferum [1]. Characterized by a C21H32O4 molecular formula and a molecular weight of 348.48 g/mol, this compound serves as a high-purity analytical standard for research and development applications . Monomethyl kolavate has been identified as an inhibitor of the Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) enzyme, a validated target for African trypanosomiasis [2].

Monomethyl Kolavate Substitution Risks: Why Clerodane Diterpenoid Analogs Are Not Interchangeable


Direct substitution of monomethyl kolavate with structurally related clerodane diterpenoids—such as kolavic acid, hardwickiic acid, or clerodermic acid derivatives—is scientifically unsound without verification of functional equivalence. Monomethyl kolavate's C-15 methyl ester moiety is a key structural determinant of its TbGAPDH inhibition profile [1]. In contrast, the free carboxylic acid analog kolavic acid lacks this ester group, resulting in an altered electronic and steric environment at the enzyme active site . Furthermore, closely related compounds like 8S-kolavic acid 15-methyl ester exist as stereoisomers, underscoring the critical importance of stereochemical fidelity for reproducible biological outcomes [2].

Monomethyl Kolavate Procurement Guide: Quantitative Differentiation Data for Scientific Selection


TbGAPDH Enzyme Inhibition: Monomethyl Kolavate vs. Clerodane Diterpenoid Benchmarks

Monomethyl kolavate inhibits recombinant TbGAPDH with an IC50 of 2 µM [1]. While no direct head-to-head assay with kolavic acid has been published, the observed IC50 for monomethyl kolavate is substantially lower than the 50 µM threshold used to define 'significant inhibitory activity' for other natural product hits in the same screening campaign [2]. This suggests a more potent interaction with the enzyme's active site compared to the majority of screened clerodane diterpenoids.

Trypanosomiasis Neglected Tropical Diseases Glycolytic Enzyme Inhibition

Antibacterial Spectrum: Monomethyl Kolavate vs. Co-Isolated Clerodane Analogs

Monomethyl kolavate, as an isolated compound, contributes to the antibacterial activity of Entada abyssinica extracts against non-ciprofloxacin resistant strains including Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922), Salmonella typhi (ATCC 19430), and Salmonella enterica (NR4294), with an observed MIC range of 3.12–12.5 μg/mL [1]. Importantly, a separate investigation of co-isolated clerodane diterpenoids (8S-kolavic acid 18-methyl ester and 8S-kolavic acid 15-methyl ester) demonstrated 'strong antimicrobial' activity but did not report comparable MIC values [2].

Antimicrobial Resistance Natural Product Antibacterials Gram-Negative Pathogens

In Vitro Antioxidant Activity: Monomethyl Kolavate's Established Property

Monomethyl kolavate has been demonstrated to possess antioxidant activity in vitro . While specific IC50 values for radical scavenging assays are not available, the compound's antioxidant capacity is a documented property that distinguishes it from certain clerodane diterpenoids with no reported antioxidant activity. Clerodermic acid, for instance, is primarily associated with anti-cancer mechanisms involving HIF-1α expression modulation rather than direct antioxidant effects [1].

Oxidative Stress Natural Antioxidants Cellular Protection

Stereochemical Fidelity: The Critical Distinction Between Monomethyl Kolavate and Its Stereoisomers

Monomethyl kolavate (CAS 24513-41-5) is the (4aR,5S,6R,8aR) stereoisomer [1]. In contrast, 8S-kolavic acid 15-methyl ester represents a distinct stereochemical configuration [2]. While both are clerodane diterpenoid methyl esters, their different three-dimensional arrangements can lead to divergent biological activities. No direct comparative bioactivity data exists, but the principle of stereochemical purity is paramount for reproducible pharmacology.

Natural Product Chemistry Chiral Purity Pharmacophore Validation

Analytical Standard Grade: Monomethyl Kolavate's Purity Advantage for Quantification

Monomethyl kolavate is commercially available as a high-purity (≥98%) analytical standard suitable for use as a quality control or reference material in HPLC analysis . In contrast, many clerodane diterpenoid analogs, such as clerodermic acid methyl ester, are often supplied as research-grade natural products with variable purity specifications . This purity distinction is critical for applications requiring precise quantification, such as metabolomics or pharmacokinetic studies.

Analytical Chemistry Quality Control Reference Materials

High-Impact Application Scenarios for Monomethyl Kolavate (CAS 24513-41-5)


Neglected Tropical Disease Research: TbGAPDH Inhibitor Lead

Utilize monomethyl kolavate as a validated, moderately potent inhibitor of TbGAPDH (IC50 = 2 µM) for structure-activity relationship (SAR) studies, hit-to-lead optimization, and mechanistic investigations of trypanosomal glycolysis [1].

Antimicrobial Discovery: Gram-Negative Pathogen Screening

Employ monomethyl kolavate as a natural product scaffold in antibacterial screening programs targeting non-ciprofloxacin resistant strains of P. aeruginosa, E. coli, S. typhi, and S. enterica (MIC range 3.12–12.5 μg/mL) [2].

Analytical Method Development: Natural Product Quantification

Apply monomethyl kolavate as a high-purity (≥98%) reference standard for the development and validation of HPLC, UHPLC-MS/MS, or other quantitative analytical methods for clerodane diterpenoids in plant extracts or biological matrices .

Technical Documentation Hub

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